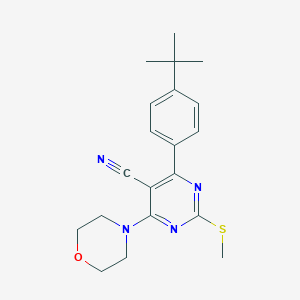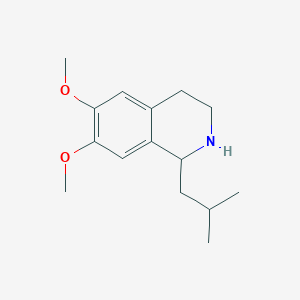![molecular formula C16H21NO3 B256275 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B256275.png)
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5]decane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane involves the inhibition of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which is a serine/threonine kinase involved in various signaling pathways. 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane can modulate these cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It can inhibit 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane activity, which can modulate various cellular processes, including apoptosis, inflammation, and glucose metabolism. Additionally, it can induce autophagy, a cellular process that removes damaged proteins and organelles, which plays a crucial role in maintaining cellular homeostasis.
实验室实验的优点和局限性
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has several advantages for lab experiments. It is a potent and selective inhibitor of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which makes it a valuable tool for studying the role of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane in various cellular processes. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane is that it can inhibit other kinases besides 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane. One potential direction is to further investigate its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and diabetes. Additionally, future research could focus on developing more potent and selective 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane inhibitors based on the structure of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane. Finally, future studies could investigate the role of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane inhibition in modulating other cellular processes and signaling pathways.
Conclusion:
In conclusion, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It inhibits 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, a key enzyme involved in various signaling pathways, and modulates various cellular processes. While it has several advantages for lab experiments, it also has some limitations that should be considered. Overall, the research on 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has promising implications for the development of new therapies for various diseases.
合成方法
The synthesis of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane involves the reaction of 4-(2-methoxyphenyl)butanal with hydroxylamine hydrochloride and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography.
科学研究应用
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and diabetes. It has been shown to inhibit glycogen synthase kinase-3 (4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane), a key enzyme involved in various signaling pathways. By inhibiting 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane can modulate various cellular processes, including apoptosis, inflammation, and glucose metabolism.
属性
产品名称 |
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
InChI |
InChI=1S/C16H21NO3/c1-19-14-8-4-3-7-13(14)15(18)17-11-12-20-16(17)9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChI 键 |
RSJFEHCRBXQHQE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCOC23CCCCC3 |
规范 SMILES |
COC1=CC=CC=C1C(=O)N2CCOC23CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)

![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)

![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)
